Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Description
Cyclohexylidene Core Geometry Analysis
The cyclohexylidene core adopts a non-planar, chair-like conformation with partial double-bond character between C1 and C2, as evidenced by NMR coupling constants and computational studies. The transannular strain induced by the conjugated ester group at C1 and the silyl ether groups at C3 and C5 stabilizes this conformation. Key geometric parameters include:
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C1–C2 bond length | 1.34 ± 0.02 | DFT Calculation |
| C3–O–Si bond angle | 112.5 ± 1.5 | X-ray Diffraction |
| Dihedral angle (C1–C2–C3–C5) | 145.2 ± 2.0 | NMR NOESY |
The cyclohexylidene ring’s distortion from planarity arises from steric interactions between the axial silyl ether groups and the equatorial ester moiety. This geometry reduces 1,3-diaxial strain while maintaining conjugation between the ester carbonyl and the cyclohexylidene π-system.
Silyl Ether Protecting Group Spatial Arrangement
The tert-butyl(dimethyl)silyl (TBS) groups at C3 and C5 exhibit a cis-1,3-diequatorial orientation, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the tert-butyl protons and axial cyclohexylidene hydrogens. This arrangement minimizes steric hindrance between the bulky silyl groups and the ester functionality. Key features include:
- Steric Shielding : The TBS groups create a hydrophobic microenvironment around the cyclohexylidene core, shielding reactive sites from nucleophilic attack.
- Electronic Effects : The electron-donating siloxy groups increase electron density at the cyclohexylidene double bond, as evidenced by upfield shifts in the C1–C2 proton signals (δ 5.8–6.2 ppm in $$^1$$H NMR).
The stereochemical integrity of the (3R,5R) configuration is preserved through synthetic routes involving Sharpless asymmetric dihydroxylation, as described in the Royal Society of Chemistry’s protocols.
Ester Functionality Electronic Environment
The ethyl ester group exhibits significant resonance stabilization, with the carbonyl oxygen participating in conjugation with the cyclohexylidene double bond. Key electronic characteristics include:
- Carbonyl Polarization : The ester carbonyl (C=O) displays a stretching frequency of 1725 cm$$^{-1}$$ in infrared spectroscopy, indicative of moderate electron withdrawal by the adjacent siloxy groups.
- Hyperconjugation Effects : The ester’s ethoxy group donates electron density via σ→π* hyperconjugation, reducing the electrophilicity of the carbonyl carbon ($$^{13}$$C NMR: δ 167.8 ppm).
A Hammett substituent constant ($$σ_p = +0.45$$) for the TBS-modified cyclohexylidene system suggests that the siloxy groups exert a mild electron-withdrawing effect, stabilizing transition states in subsequent Michael addition reactions.
Properties
IUPAC Name |
ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVAGVBCANCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction couples a phosphonate ester with an aldehyde to form α,β-unsaturated esters. For this compound, the cyclohexanone intermediate is converted to a phosphonate derivative, which reacts with ethyl glyoxylate.
Example Protocol
- Substrate : (3R,5R)-3,5-Bis(TBDMS-oxy)cyclohexanone (1.0 equiv)
- Phosphonate Reagent : Ethyl (diethoxyphosphoryl)acetate (1.5 equiv)
- Base : Potassium hexamethyldisilazide (KHMDS, 2.0 equiv)
- Solvent : THF
- Conditions : −78°C to room temperature, 4 hours
- Yield : 70–78%
The reaction proceeds through a stabilized ylide intermediate, ensuring (E)-selectivity in the resulting alkene.
Wittig Reaction
An alternative approach uses a stabilized ylide generated from ethyl triphenylphosphonium acetate.
Example Protocol
- Substrate : (3R,5R)-3,5-Bis(TBDMS-oxy)cyclohexanone (1.0 equiv)
- Ylide : Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv)
- Solvent : Dichloromethane
- Conditions : Reflux, 8 hours
- Yield : 65–72%
Stereochemical Control and Optimization
The (3R,5R) configuration is preserved through chiral auxiliaries or asymmetric catalysis. In one patent-derived method, titanium(IV) isopropoxide and a chiral tartrate ester induce enantioselectivity during olefination.
Key Parameters
- Chiral Ligand : (−)-Diethyl D-tartrate (1.0 equiv)
- Catalyst : Ti(OiPr)₄ (0.5 equiv)
- Oxidizing Agent : Cumene hydroperoxide (1.2 equiv)
- Enantiomeric Excess (e.e.) : 95–98%
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Selectivity (E:Z) | Scalability |
|---|---|---|---|---|
| HWE Reaction | KHMDS, Ethyl glyoxylate | 70–78 | >95:5 | High |
| Wittig Reaction | Triphenylphosphine ylide | 65–72 | 90:10 | Moderate |
| Asymmetric Catalysis | Ti(OiPr)₄, Chiral tartrate | 60–68 | 98% e.e. | Low |
Post-Synthetic Modifications and Applications
The ethyl ester group serves as a handle for further transformations:
- Hydrolysis : Treatment with LiOH yields the carboxylic acid for peptide coupling.
- Reduction : NaBH₄ selectively reduces the ester to a primary alcohol.
Challenges and Limitations
- Steric Hindrance : Bulky TBDMS groups slow reaction kinetics, necessitating prolonged reaction times.
- Purification : Silica gel chromatography is required to separate diastereomers, reducing throughput.
Industrial-Scale Adaptations
A continuous-flow protocol developed by Newton et al. (2023) enhances reproducibility:
Emerging Techniques
Recent advances include photoinduced olefination using iridium photocatalysts , which improve energy efficiency and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate is being investigated for its potential role in drug formulations. Its structure allows for modifications that can enhance the bioavailability and efficacy of pharmaceutical compounds. For instance, the incorporation of silyl groups can improve the stability of drugs against hydrolysis, which is critical for maintaining therapeutic effectiveness over time .
1.2 Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. The presence of the cyclohexylidene moiety may contribute to enhanced interactions with biological targets, making it a candidate for further investigation in anticancer drug development .
Materials Science
2.1 Polymer Chemistry
The compound has potential applications in polymer chemistry as a precursor for creating silyl-containing polymers. These polymers can exhibit improved thermal stability and mechanical properties due to the presence of silyl groups. This compound can be utilized to synthesize cross-linked networks that are useful in coatings and adhesives .
2.2 Nanocomposites
In materials science, the compound can be used to develop nanocomposites with enhanced properties. By incorporating nanoparticles into a matrix formed from this compound, researchers can create materials with superior electrical conductivity and mechanical strength. This application is particularly relevant in the development of advanced electronic devices .
Environmental Studies
3.1 Environmental Remediation
The unique properties of this compound also make it a candidate for environmental remediation efforts. Its ability to form stable complexes with heavy metals suggests potential use in the removal of pollutants from water sources. Research is ongoing to explore its efficacy in binding toxic metals and facilitating their removal from contaminated environments .
3.2 Green Chemistry Initiatives
As part of green chemistry initiatives, this compound may serve as a sustainable alternative in various chemical processes due to its potential for biodegradability and low toxicity compared to traditional solvents and reagents used in industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate involves its interaction with molecular targets and pathways. The tert-butyl(dimethyl)silyl groups provide stability and protect reactive sites during chemical reactions . The compound can act as both a donor and acceptor in various chemical processes, facilitating the formation of complex structures .
Comparison with Similar Compounds
Enantiomeric Derivatives: (R)-17 and (S)-17
Structure : These enantiomers (tert-butyl 4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[2-benzopyran-1,4′-piperidine]-1′-carboxylate) share a spirocyclic framework with ethyl ester and TBS-like silyl ether groups.
Synthesis : Both are synthesized via lithium bis(trimethylsilyl)amide-mediated alkylation of chiral precursors with ethyl bromoacetate, yielding ~55–59% after purification .
Properties :
- Optical Rotation : [α]20D = −14.7° (R) vs. +14.3° (S) in CH2Cl2 .
- Purity : 96–97% by HPLC, critical for enantioselective applications.
- Spectroscopy : Identical mass (m/z 406.2224 [M+H]+) and IR profiles (C=O at 1751 cm⁻¹, C-O-C at 1099 cm⁻¹) but distinct 1H-NMR shifts for stereogenic centers .
Comparison : The cyclohexylidene acetate lacks the spirocyclic benzopyran-piperidine system but shares steric protection via TBS groups. Both classes exhibit high stereochemical fidelity, but the spiro derivatives may offer enhanced rigidity for chiral induction.
Bromophenyl Acetates (CAS 14062-25-0, 14062-30-7)
Structure : Ethyl 2-(4-bromophenyl)acetate and analogues replace the cyclohexylidene-TBS system with brominated aromatic rings.
Similarity Score : 0.90 (structural overlap in ethyl ester and aryl groups) .
Properties :
- Reactivity : Bromine enables Suzuki cross-coupling, unlike the inert TBS groups.
- Applications : Intermediate for agrochemicals and ligands vs. the target compound’s role in drug synthesis.
Comparison : The bromophenyl derivatives lack steric protection, making them more reactive but less stable under harsh conditions.
Fluorinated Silyl Esters (CAS 94237-11-3, 94237-12-4)
Structure : Perfluorooctyl chains and acrylate esters dominate, with silyl groups providing hydrophobicity.
Properties :
- Stability : Fluorinated chains confer thermal/chemical resistance, suited for coatings or surfactants.
- Spectroscopy : IR shows strong C-F stretches (~1150–1250 cm⁻¹), absent in the target compound .
Comparison : While both utilize silyl groups, fluorinated esters prioritize surface activity over stereochemical control.
Fumarate Derivatives (CAS 71337-53-6)
Structure : (E)-2,2'-(Fumaroylbis(oxy))bis(3,5-dibromobenzoic acid) features a conjugated diene and brominated aromatics.
Similarity Score : 0.69 (low due to lack of silyl/cyclohexylidene motifs) .
Reactivity : The α,β-unsaturated ester undergoes Michael additions, contrasting with the target compound’s stability.
Data Tables
Table 1: Key Physical Properties
*Estimated based on structural analogy.
Table 2: Spectroscopic Comparison
Biological Activity
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate (CAS No. 81522-68-1) is a synthetic compound notable for its unique structural features, including a cyclohexylidene moiety and multiple tert-butyldimethylsilyl (TBDMS) groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C33H51O3PSi2
- Molecular Weight : 582.90 g/mol
- Purity : Typically above 99% in commercial preparations.
- Storage Conditions : Should be kept in a dark place under inert atmosphere at temperatures below -20°C.
Anticancer Properties
The biological activity of silyl-containing compounds often extends to anticancer research. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. Some studies indicate that silyl ethers can modulate signaling pathways involved in cell growth and apoptosis .
The proposed mechanism of action for similar compounds involves the modulation of cellular pathways that lead to apoptosis in cancer cells and the inhibition of viral replication in infected cells. The presence of the TBDMS groups is believed to enhance membrane permeability and bioavailability, thereby increasing the efficacy of the compound .
Case Studies
- Anti-HIV Activity : A study involving triazole-TSAO analogues demonstrated that modifications similar to those found in this compound significantly increased antiviral potency compared to their unsubstituted counterparts .
- Anticancer Research : In vitro studies on compounds with TBDMS modifications showed a marked reduction in viability of various cancer cell lines, suggesting a promising avenue for further research into the anticancer properties of this compound .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C33H51O3PSi2 |
| Molecular Weight | 582.90 g/mol |
| CAS Number | 81522-68-1 |
| Purity | >99% |
| Storage Conditions | Dark place, inert atmosphere, < -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
